N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its potential applications in medicinal chemistry and pharmacology. The compound features a unique structure that includes a benzodioxin moiety and a trifluoromethyl-substituted phenyl group, contributing to its biological activity and chemical properties.
The compound can be identified by its CAS number 2097929-28-5, which is utilized in various chemical databases and publications. It is available from several chemical suppliers, including BenchChem and Sigma-Aldrich, which provide detailed specifications and purity information for research purposes .
This compound falls under the category of ethanediamides, which are characterized by the presence of two amine groups (-NH2) attached to an ethane backbone. Its structural complexity places it within the realm of synthetic organic compounds used in advanced research applications.
The synthesis of N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. Common methods include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular formula for N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is C20H18F3N2O3. Its molecular weight is approximately 414.4 g/mol .
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC(C3=COC=C3)O
JSWYXODGNPLOFU-UHFFFAOYSA-N
These identifiers provide insights into the compound's three-dimensional arrangement and functional groups present.
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide can participate in various chemical reactions due to its functional groups:
Reaction conditions must be optimized based on the desired transformation while minimizing side reactions that could lead to undesired products.
The mechanism of action for N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide is not fully elucidated but is hypothesized to involve:
Further research is necessary to quantify binding affinities and elucidate specific biological pathways influenced by this compound.
Relevant data regarding melting point, boiling point, and density are often unavailable but are crucial for practical applications .
N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-N-[2-(trifluoromethyl)phenyl]ethanediamide holds promise in several areas:
Further exploration into its biological activity will enhance understanding and expand its applications within scientific research.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8